molecular formula C₁₁H₁₈N₂O₂ B1141839 cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester CAS No. 1251003-89-0

cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester

Cat. No. B1141839
M. Wt: 210.27
InChI Key:
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester, often involves the introduction of sterically demanding tert-butyl groups in cis- and trans-configurations. A key transformation in the synthesis involves substitution with t-BuCuSPhLi, leading to N-Boc-trans-4-tert-butyl-l-proline tert-butyl ester with high enantioselectivity. The synthesis from 4-hydroxy-l-proline highlights the critical steps in obtaining the desired pyrrolidine derivatives with specific configurations (Koskinen et al., 2005).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including the compound of interest, features the pyrrolidine ring exhibiting predominant puckering modes, which can be influenced by substituents. The introduction of a tert-butyl group at C-4 in both cis- and trans-configurations has been shown to cause opposite puckering effects on the pyrrolidine ring, demonstrating the impact of steric factors on molecular conformation (Koskinen et al., 2005).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including singlet oxygen reactions and nitrile anion cyclization. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield peroxidic intermediates, leading to 5-substituted pyrroles. Such reactions underscore the reactivity of these compounds and their utility in synthesizing complex pyrrole derivatives (Wasserman et al., 2004).

Scientific Research Applications

Chemical Structure and Properties

Pyrroline-5-carboxylate (P5C), a structurally related compound, plays a critical role in proline biosynthesis and catabolism within plant defense mechanisms against pathogens. Studies suggest that P5C metabolism is tightly regulated, especially during pathogen infection and abiotic stress, indicating the importance of related pyrrolo structures in biological processes (Qamar, Mysore, & Senthil-Kumar, 2015).

Synthesis Methods

Diketopyrrolopyrroles (DPPs), bearing a resemblance to the pyrrolopyrrole core of the compound , are noted for their synthesis and reactivity. DPPs are widely utilized dyes and pigments, indicating the utility of related structures in synthetic chemistry for producing materials with desirable optical properties (Grzybowski & Gryko, 2015).

Application Potential

Carboxylic Ester Hydrolases (CEHs) research indicates the widespread application of ester compounds in industrial and biotechnological fields. CEHs catalyze the hydrolysis of carboxylic esters, suggesting that esters similar to "cis-4-Oxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester" could have potential enzymatic and industrial applications (Oh, Kim, & Kim, 2019).

Safety And Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl (3aR,6aR)-3-oxo-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-7-4-12-9(14)8(7)6-13/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFMMOCNINXPIC-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNC(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CNC(=O)[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester

CAS RN

1251003-89-0
Record name rac-tert-butyl (3aR,6aR)-4-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
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